molecular formula C12H19ClFN B1471455 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride CAS No. 1864057-58-8

1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Cat. No. B1471455
CAS RN: 1864057-58-8
M. Wt: 231.74 g/mol
InChI Key: SDVPIQGCQZHCTO-UHFFFAOYSA-N
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Description

Compounds like “1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride” belong to a class of organic compounds known as amines, which contain a nitrogen atom attached to hydrocarbon groups . The “2-Fluorophenyl” part indicates the presence of a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached at the 2nd position . The “3,3-dimethylbutan-1-amine” part suggests a butane structure (4 carbon atoms in a row) with an amine group at one end and two methyl groups attached to the 3rd carbon .


Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution, reduction, or C–H functionalization . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of a compound like this would consist of a phenyl ring with a fluorine atom, a butane chain with two methyl groups, and an amine group . The exact structure would need to be confirmed using techniques like nuclear magnetic resonance (NMR) or X-ray crystallography.


Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. They can act as bases, reacting with acids to form salts . They can also undergo reactions with electrophiles due to the lone pair of electrons on the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds . The presence of the fluorine atom might also affect the compound’s reactivity and polarity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some amines can act as neurotransmitters in the brain .

Safety and Hazards

Like many organic compounds, amines can be harmful if ingested, inhaled, or come into contact with the skin . They can also be irritating to the eyes and respiratory system .

properties

IUPAC Name

1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN.ClH/c1-12(2,3)8-11(14)9-6-4-5-7-10(9)13;/h4-7,11H,8,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVPIQGCQZHCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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